molecular formula C21H18N2O3 B5406006 2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid

2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid

Cat. No.: B5406006
M. Wt: 346.4 g/mol
InChI Key: VAMGGSVYNUZFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid, also known as QNB, is a potent competitive antagonist of muscarinic acetylcholine receptors. QNB has been widely used in scientific research to study the role of muscarinic receptors in various physiological and pathological processes.

Mechanism of Action

2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid acts as a competitive antagonist of muscarinic acetylcholine receptors by binding to the receptor site and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways activated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific muscarinic receptor subtype being targeted. Generally, this compound has been shown to decrease the activity of muscarinic receptors in a dose-dependent manner, resulting in a reduction in the downstream signaling pathways activated by the receptor. This can lead to a variety of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased respiratory function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid in lab experiments is its potency and selectivity for muscarinic receptors. This compound can be used at very low concentrations to selectively block muscarinic receptor activity without affecting other receptor types. However, one limitation of using this compound is its potential for off-target effects and non-specific binding to other proteins or molecules.

Future Directions

There are several potential future directions for research on 2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid. One area of interest is the development of new analogs or derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the role of muscarinic receptors in various physiological and pathological processes, and how this compound can be used to target these receptors for therapeutic benefit.

Synthesis Methods

2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with 5-chloroquinoline-8-carboxylic acid, followed by the addition of pyrrolidine and subsequent purification steps. The purity of the synthesized this compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid has been widely used in scientific research to study the role of muscarinic acetylcholine receptors in various physiological and pathological processes. For example, this compound has been used to study the effects of muscarinic receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound has also been used to study the role of muscarinic receptors in the regulation of cardiovascular function, gastrointestinal motility, and respiratory function.

Properties

IUPAC Name

2-[1-(quinoline-5-carbonyl)pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(17-7-3-9-19-16(17)8-4-11-22-19)23-12-10-14(13-23)15-5-1-2-6-18(15)21(25)26/h1-9,11,14H,10,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMGGSVYNUZFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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